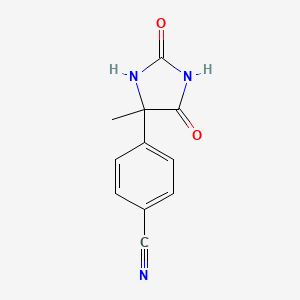

4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile

Description

Properties

IUPAC Name |

4-(4-methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2/c1-11(9(15)13-10(16)14-11)8-4-2-7(6-12)3-5-8/h2-5H,1H3,(H2,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBPPTCRAKRHCOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20937687 | |

| Record name | 4-(2,5-Dihydroxy-4-methyl-4H-imidazol-4-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20937687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169808-00-8 | |

| Record name | Benzonitrile, 4-(4-methyl-2,5-dioxo-4-imidazolidinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169808008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2,5-Dihydroxy-4-methyl-4H-imidazol-4-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20937687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation via Condensation of Hydantoin with Benzonitrile Derivatives

One classical approach involves the condensation of hydantoin or its derivatives with benzonitrile-containing aldehydes or halides under acidic or basic conditions to form the target compound.

Example procedure: A mixture of 4-(3-formyl-indol-1-ylmethyl)benzonitrile, imidazolidine-2,4-dione, and ammonium acetate in acetic acid was stirred at 393 K for 10 hours. The reaction mixture was cooled, and the product was isolated by filtration and crystallized from methanol and ethyl acetate to yield a yellow crystalline product suitable for further analysis.

This method highlights the use of ammonium acetate as a catalyst and acetic acid as a solvent, facilitating the formation of the imidazolidinylidene linkage.

Alkylation and Cyclization Routes Starting from Aniline Derivatives

A more elaborate synthetic route involves multi-step transformations starting from substituted anilines:

Step 1: Alkylation of commercially available anilines with 2-bromopropionic acid to yield intermediates in moderate to high yields (20–88%).

Step 2: Cyclization with 4-isothiocyanato-2-(trifluoromethyl)benzonitrile to form phenylthiohydantoins as racemic mixtures with good yields (72–76%).

Step 3: Lithiation of phenylthiohydantoins with lithium bis(trimethylsilyl)amide at −78 °C, followed by addition of paraformaldehyde, produces diastereoisomeric hydroxyalkylated products (69–81% yield).

Step 4: Conversion of thiohydantoins to hydantoins via oxidation or other transformations completes the synthesis.

This route allows for structural diversity and functional group manipulation on the hydantoin ring and the aromatic substituent.

Scaffold Modification and Analog Synthesis

Research exploring the role of the hydantoin core in biological activity has led to the synthesis of analogues with modified heterocyclic cores:

Replacement of the hydantoin ring with related heterocycles such as succinimide, imidazolidin-2-one, and γ-lactam rings has been achieved through multi-step syntheses involving cyclization, hydrolysis, reduction, and alkylation steps.

For example, succinimide analogues were prepared starting from 4-bromoacetonitrile and nitroketene dithioacetal, followed by cyclization and further functional group transformations.

Cyclic ureas and lactams were synthesized via reduction and cyclization of appropriately substituted precursors, with purification by chiral HPLC to isolate enantiomers.

This scaffold hopping approach provides insights into the structure-activity relationship and allows tuning of physicochemical properties.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the condensation reactions:

A mixture of substituted N-benzylindole-3-carboxaldehyde, hydantoin, and ammonium acetate in acetic acid was irradiated in a domestic microwave oven for 40–60 seconds with intermittent cooling.

The reaction mixture was then basified, and the product was isolated by filtration and crystallization, yielding the desired hydantoin derivatives efficiently.

This method offers a rapid and energy-efficient alternative to conventional heating.

Summary Table of Key Preparation Methods

| Method | Starting Materials | Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| Acid-catalyzed condensation | Hydantoin, 4-(3-formyl-indol-1-ylmethyl)benzonitrile, ammonium acetate | Acetic acid, 393 K, 10 h | Not specified | Crystallization from MeOH/EtOAc |

| Alkylation and cyclization | Anilines, 2-bromopropionic acid, isothiocyanato benzonitrile | Multiple steps, −78 °C lithiation | 20–88 (alkylation), 72–76 (cyclization), 69–81 (hydroxyalkylation) | Allows structural diversity |

| Scaffold modification | Various brominated and nitrile precursors | Multi-step including reduction, cyclization, oxidation | Variable | Enables analogues with different cores |

| Microwave-assisted synthesis | N-benzylindole-3-carboxaldehyde, hydantoin, ammonium acetate | Microwave irradiation, acetic acid | Not specified | Rapid synthesis, 40–60 sec reaction time |

Research Findings and Considerations

The hydantoin core is a versatile scaffold capable of forming multiple hydrogen bonds, which is crucial for biological activity, especially in enzyme inhibition contexts.

Modifications on the benzonitrile ring and the hydantoin nitrogen atoms influence both the chemical reactivity during synthesis and the biological properties of the final compounds.

The choice of synthetic method depends on the desired substitution pattern, scale, and available starting materials. Microwave-assisted methods provide rapid access but may be limited in scale.

Purification often involves crystallization or chromatographic techniques, with chiral HPLC used when enantiomeric purity is required.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine, using reagents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

Oxidation: Formation of oxo derivatives.

Reduction: Conversion to amine derivatives.

Substitution: Various substituted benzonitrile derivatives depending on the substituent introduced.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile exhibits antimicrobial properties. Preliminary studies have shown its effectiveness against various bacterial strains. For example:

| Microorganism | Minimum Inhibitory Concentration (MIC) (ppm) |

|---|---|

| Corynebacterium xerosis | 500 |

| Staphylococcus aureus | TBD |

| Escherichia coli | TBD |

These findings suggest potential applications in developing antimicrobial agents.

Antitumor Activity

The compound has been investigated for its antitumor properties. In vitro studies have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values ranged from 10 to 30 µM, indicating significant activity compared to control compounds. The mechanism may involve apoptosis and cell cycle arrest.

Enzyme Inhibition Studies

This compound has shown potential as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. This inhibition could lead to therapeutic applications in diabetes management.

Interaction Studies

Studies focusing on the binding affinity of this compound with various biological targets are ongoing. Molecular docking and binding assays are recommended to elucidate its pharmacodynamics and pharmacokinetics further.

Synthetic Chemistry Applications

The synthesis of this compound can be achieved through several methods, including nucleophilic substitutions and electrophilic aromatic substitutions. These reactions highlight the compound's versatility as a reagent in synthetic chemistry.

Case Studies

- Antimicrobial Efficacy Study : A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of several imidazolidine derivatives, including this compound. Results demonstrated significant inhibition against Gram-positive bacteria with MIC values indicating potential for clinical application.

- Antitumor Mechanism Investigation : Research conducted by the Journal of Medicinal Chemistry explored the cytotoxic mechanisms of this compound against various cancer cell lines. The study highlighted its ability to induce apoptosis through caspase activation pathways.

Mechanism of Action

The mechanism of action of 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The imidazolidinone ring can form hydrogen bonds and other interactions with these targets, influencing their function.

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Key Derivatives and Their Properties

Biological Activity

4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 218.22 g/mol

The compound features an imidazolidine ring which is crucial for its biological interactions.

Research indicates that this compound exhibits various biological activities primarily through:

- Inhibition of Matrix Metalloproteinases (MMPs) :

- Antioxidant Properties :

- Antimicrobial Activity :

Biological Activity Data

The following table summarizes the biological activities and findings related to this compound:

| Activity | Effect | Reference |

|---|---|---|

| MMP Inhibition | Significant reduction in MMP-9 activity | |

| Antioxidant Activity | Scavenging free radicals | |

| Antimicrobial Activity | Effective against E. coli and S. aureus |

Case Studies

-

Study on Cancer Cell Lines :

- A study evaluated the effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis in breast cancer cells, attributed to its MMP inhibitory activity.

-

Antioxidant Assessment :

- In vitro assays demonstrated that the compound reduced oxidative stress markers in human fibroblast cells exposed to hydrogen peroxide, suggesting potential therapeutic applications in age-related diseases.

-

Antimicrobial Testing :

- A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as a lead compound for developing new antimicrobial agents.

Q & A

Q. What are the standard synthetic protocols for preparing derivatives of 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile?

- Methodological Answer: The compound is commonly functionalized via alkylation or nucleophilic substitution. For example, "General Method B" involves reacting the parent compound with α-bromo ketones or halides in the presence of a base (e.g., NaH in DMF). Yields vary (10–89%) depending on substituents and reaction conditions .

- Key Steps:

Dissolve the parent compound in DMF.

Add NaH to deprotonate the imidazolidinone nitrogen.

Introduce electrophilic reagents (e.g., 2-bromo-1-cyclohexylethan-1-one).

Q. How is NMR spectroscopy applied to confirm structural integrity of derivatives?

- Methodological Answer: 1H and 13C NMR are critical for verifying substitution patterns. Key observations include:

- Imidazolidinone NH protons : Singlets near δ 9.0–9.3 ppm .

- Aromatic protons : Doublets (J ≈ 8.5 Hz) from the benzonitrile group .

- Carbonyl carbons : Peaks at δ 174–206 ppm in 13C NMR .

- Example: The cyclohexyl derivative (Compound 197) shows distinct cyclohexyl methylene signals at δ 1.03–1.96 ppm in 1H NMR .

Advanced Research Questions

Q. How can reaction yields be optimized for alkylation of this compound?

- Methodological Answer: Yield optimization depends on:

- Stoichiometry : Excess electrophile (1.1–1.2 eq) improves conversion .

- Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity .

- Temperature : Room temperature to 50°C balances reactivity and side reactions .

- Purification : Use preparative HPLC for diastereoisomeric mixtures (e.g., Compound 39, 31% yield) .

- Example Table :

Q. What strategies resolve diastereoisomers in derivatives, and how are they characterized?

- Methodological Answer:

- Chromatography : Preparative HPLC with acetonitrile/water gradients separates diastereoisomers (e.g., Compounds 43a/43b, resolved using Sunfire C18 columns) .

- NMR Analysis : Complex splitting patterns (e.g., Compound 39’s diastereomeric mixture) require 2D NMR (COSY, HSQC) for assignment .

- UPLC-MS : Retention time shifts and mass fragmentation confirm purity (>95%) .

Q. How is the antimycobacterial activity of derivatives evaluated, and what controls are essential?

- Methodological Answer:

- MIC Assay :

Use M. tuberculosis H37Rv in Middlebrook 7H9 broth.

Add Resazurin dye; fluorescence indicates bacterial viability.

Include positive (Isoniazid, MIC = 1.8 µM) and no-growth (Rifampicin) controls .

- Data Interpretation :

- Active derivatives (e.g., Compound 198, MIC < 10 µM) show reduced fluorescence vs. controls.

Q. What crystallographic techniques are used to determine the solid-state structure of derivatives?

- Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.